Ivermectin B1a monosaccharide

anthelmintic resistance nematode larval development assay structure-activity relationship

Ivermectin B1a monosaccharide (CAS 71837-27-9) is a critical SAR probe produced by selective hydrolysis of the terminal saccharide of ivermectin B1a. Unlike the parent disaccharide, it inhibits nematode larval development at 0.001 µg/mL without inducing paralysis, enabling clean discrimination between pharmacodynamic and pharmacokinetic resistance mechanisms. The missing 4″-OH precludes the THR304 hydrogen bond essential for full GluCl activation, explaining differential Anopheles lethality. Essential for resistance screening and species-specific GluCl pharmacology studies where congener purity directly determines experimental validity.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B15583138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3
InChIKeyIDRWWNAYSYRQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1a Monosaccharide for Research Procurement: Structural Identity and Pharmacological Lineage


Ivermectin B1a monosaccharide (CAS 71837-27-9, molecular formula C41H62O11) is a semi-synthetic derivative produced by selective hydrolysis of the terminal saccharide unit of ivermectin B1a . This compound retains the core 16-membered macrocyclic lactone structure characteristic of the avermectin class but bears only one sugar moiety at the C-13 position, distinguishing it from the parent disaccharide ivermectin B1a and from the completely deglycosylated ivermectin aglycone [1]. As a macrocyclic lactone anthelmintic, it binds to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, though its functional outcomes diverge from those of its parent compound in specific biological contexts .

Why Ivermectin B1a Monosaccharide Cannot Be Substituted by Ivermectin B1a or Aglycone in Controlled Investigations


Substitution of ivermectin B1a monosaccharide with ivermectin B1a or ivermectin aglycone introduces critical experimental confounders despite shared structural lineage. While the monosaccharide and parent disaccharide exhibit comparable potency in standard nematode larval development assays, they produce functionally divergent outcomes in other biological systems—including differential induction of paralysis in nematodes and markedly disparate lethality profiles against Anopheles mosquitoes [1]. The monosaccharide lacks the second sugar ring (4"-OH) required for a key hydrogen bond with THR304 in the Anopheles GluCl M2-M3 loop, a molecular interaction that underpins the full insecticidal efficacy of the parent compound [2]. Procurement of the incorrect congener therefore risks invalid cross-comparisons in studies interrogating structure-activity relationships, resistance mechanisms, or species-specific GluCl pharmacology.

Quantitative Differentiation of Ivermectin B1a Monosaccharide: Direct Comparative Evidence Against Key Analogs


Larval Development Inhibition Potency: Monosaccharide vs. Disaccharide at C-13

In a head-to-head comparative larval development assay using Haemonchus contortus, ivermectin B1a monosaccharide and its parent disaccharide ivermectin B1a exhibited equivalent full efficacy at a minimum concentration of 0.001 μg/mL [1]. The study explicitly concluded that within this compound series, there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13 [2].

anthelmintic resistance nematode larval development assay structure-activity relationship

Functional Divergence: Absence of Paralytic Activity in Nematodes

Ivermectin B1a monosaccharide is characterized by a specific functional dissociation: it inhibits nematode larval development at potent concentrations but does not cause paralytic activity, in contrast to the parent compound ivermectin B1a which induces paralysis via GluCl-mediated chloride influx . This uncoupling of developmental inhibition from neuromuscular paralysis has been independently corroborated by multiple commercial suppliers of the research-grade compound .

paralytic activity mode of action dissection ivermectin resistance probe

Mosquito Lethality: Differential Activity of Monosaccharide vs. Disaccharide Ivermectin in Anopheles

In a comparative study of ivermectin derivatives against Anopheles dirus and Anopheles minimus, the mosquito-lethal effect was evaluated for ivermectin (bearing both sugar rings), ivermectin monosaccharide (one sugar ring), and ivermectin aglycone (no sugar rings). The study demonstrated full lethality for ivermectin, partial lethality for the monosaccharide, and no effect for the aglycone [1]. Structural docking models identified a hydrogen bond between the second sugar ring hydroxyl group (4"-OH) and THR304 of the Anopheles GluCl M2-M3 loop, an interaction not possible with the monosaccharide derivative [2].

malaria vector control insecticidal activity GluCl species specificity

Pharyngeal Pumping Inhibition: Rank-Order Potency Among Macrocyclic Lactones

In an in vitro assay measuring inhibition of pharyngeal pumping frequency in Trichostrongylus colubriformis, the rank-order potency of macrocyclic lactones was established as ivermectin aglycone > ivermectin > ivermectin monosaccharide > eprinomectin [1]. The monosaccharide exhibited intermediate potency, positioned between the parent ivermectin and eprinomectin, while the aglycone demonstrated the highest inhibitory activity in this specific functional readout.

pharyngeal pumping feeding inhibition macrocyclic lactone potency

Structural Differentiation: C-13 Monosaccharide vs. Disaccharide Substitution

Ivermectin B1a monosaccharide (C41H62O11, MW 730.9) is structurally distinguished from ivermectin B1a by the absence of the terminal (second) sugar moiety at the C-13 position, which is present in the parent disaccharide [1]. This structural modification reduces the molecular weight and alters the hydrogen-bonding capacity at the GluCl interface. The parent ivermectin B1a, the major component of commercial ivermectin, retains both sugar rings and demonstrates broader spectrum insecticidal and paralytic activities .

structure-activity relationship glycosylation GluCl binding

Optimal Procurement-Driven Application Scenarios for Ivermectin B1a Monosaccharide


Detection and Characterization of Ivermectin Resistance in Nematodes

Ivermectin B1a monosaccharide is established as a sensitive probe for detecting specific types of ivermectin resistance in nematodes . Because the compound inhibits larval development without inducing paralysis, it enables researchers to isolate resistance mechanisms that affect developmental pathways independently of neuromuscular function. Studies employing this compound have successfully discriminated resistance phenotypes in Haemonchus contortus and other parasitic nematodes where conventional ivermectin assays fail to differentiate between pharmacodynamic and pharmacokinetic resistance mechanisms [1].

Structure-Activity Relationship Studies of GluCl Pharmacology

The monosaccharide occupies a precisely defined intermediate glycosylation state between the disaccharide ivermectin and the aglycone, making it indispensable for systematic structure-activity relationship (SAR) investigations of glutamate-gated chloride channel binding . In C. elegans and Anopheles models, the presence or absence of the second sugar ring determines whether the compound can form the 4"-OH/THR304 hydrogen bond critical for full channel activation and downstream functional effects [1]. Procurement of this compound is essential for dissecting the molecular determinants of ivermectin efficacy across species.

Differentiation of Pharmacological Endpoints in Anthelmintic Screening

In primary anthelmintic screening cascades, ivermectin B1a monosaccharide serves as a valuable tool for differentiating between larval development inhibition and paralytic endpoints . The compound exhibits full inhibitory activity at 0.001 μg/mL in Haemonchus contortus larval development assays, equivalent to the parent disaccharide, yet lacks the paralytic activity that confounds interpretation of motility-based readouts [1]. This property supports tiered screening strategies where compound series are first profiled for developmental inhibition before advancing to functional paralysis assays.

Malaria Vector Control Research and Resistance Modeling

The partial lethality of ivermectin B1a monosaccharide against Anopheles mosquitoes, contrasted with full lethality of the parent disaccharide, positions this compound as a critical research tool for malaria vector control investigations . The compound enables mechanistic studies of the 4"-OH/THR304 hydrogen bond that confers full insecticidal activity and supports modeling of potential ivermectin resistance mutations that could compromise vector control efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.